molecular formula C₃₇H₆₅D₅O₅ B1156361 rac 1-Oleoyl-3-palmitoylglycerol-d5

rac 1-Oleoyl-3-palmitoylglycerol-d5

Cat. No.: B1156361
M. Wt: 599.98
Attention: For research use only. Not for human or veterinary use.
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Description

rac 1-Oleoyl-3-palmitoylglycerol-d5 is a deuterated triacylglycerol featuring oleic acid (18:1, Δ9Z) at the sn-1 position and palmitic acid (16:0) at the sn-3 position, with five deuterium atoms incorporated into its structure. This isotopic labeling (denoted by "-d5") enhances its utility as an internal standard in mass spectrometry (MS) and lipid metabolism studies, enabling precise quantification without interference from endogenous lipids .

Properties

Molecular Formula

C₃₇H₆₅D₅O₅

Molecular Weight

599.98

Synonyms

(9Z)-9-Octadecenoic Acid 2-Hydroxy-2-[(1-oxohexadecyl)oxy]propyl Ester-d5;  _x000B_1-Palmitoyl-3-olein-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Deuterated Analogs

a) rac 1-Oleoyl-2-linoleoylglycerol-d5
  • Structure: Oleic acid (sn-1), linoleic acid (sn-2), deuterated backbone.
  • Molecular Weight: 624.001 g/mol (C39D5H65O5) vs. ~619 g/mol for non-deuterated versions .
  • Applications: Used in tracking lipid oxidation and enzymatic specificity, differing from the target compound in linoleic acid placement, which influences metabolic pathways .
b) 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5
  • Structure: Palmitic (sn-1), oleic (sn-2), linoleic (sn-3).
  • Role in Research : Major component of palm oil; deuterated form aids in studying glyceride distribution and digestion kinetics .
  • Key Difference : Triple fatty acid variation (vs. two in the target compound), leading to distinct chromatographic retention times and enzyme-substrate interactions .
c) 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5
  • Structure : Stearic acid (sn-1 and sn-2), palmitic (sn-3).
  • Physicochemical Properties : Higher melting point due to saturated stearic acid, contrasting with the unsaturated oleic acid in the target compound.
  • Applications : Pharmacokinetic studies of saturated fat metabolism, highlighting how fatty acid saturation impacts biological responses .

Non-Deuterated Structural Analogs

a) rac 1-Oleoyl-2,3-dipalmitoyl Glycerol
  • Structure : Oleic (sn-1), palmitic (sn-2 and sn-3).
  • Elution Behavior : Higher equivalent carbon number (ECN = 34 for 1-palmitoyl-3-stearoyl-glycerol) compared to the target compound (ECN ≈ 32 for 1-oleoyl-3-palmitoyl-glycerol) due to differences in unsaturation .
  • Biological Relevance : Used in olive oil research to study positional isomer effects on lipid digestion .

Deuterated Standards with Varied Fatty Acids

a) 1-Palmitoyl-rac-glycerol-d5
  • Structure : Single palmitic acid (sn-1), deuterated glycerol backbone.
  • Applications: Biomarker for hepatotoxicant and carcinogen metabolic responses, demonstrating how monoacylglycerol deuterated analogs serve narrower roles compared to triacylglycerols .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Fatty Acid Positions (sn-1, sn-2, sn-3) Deuterium Atoms Molecular Weight (g/mol) Key Applications
rac 1-Oleoyl-3-palmitoylglycerol-d5 Oleic (1), –, Palmitic (3) 5 ~619 (estimated) MS internal standards, lipidomics
rac 1-Oleoyl-2-linoleoylglycerol-d5 Oleic (1), Linoleic (2), – 5 624.001 Oxidation studies, enzyme kinetics
1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 Stearic (1,2), Palmitic (3) 5 ~890 Pharmacokinetics of saturated fats
1-Palmitoyl-rac-glycerol-d5 Palmitic (1), –, – 5 ~315 Metabolic response biomarkers

Table 2: Chromatographic Behavior (Reversed-Phase HPLC)

Compound Equivalent Carbon Number (ECN)* Elution Order (Relative)
This compound 34 - 2(1) = 32 Earlier than saturated analogs
1-Palmitoyl-3-stearoyl-glycerol 34 (16+18, 0 DB) Later elution
1-Oleoyl-2-linoleoyl-glycerol 27.78 (18+18 - 2(2)) Earlier due to higher DB

*ECN = Total carbon number of fatty acids - 2 × total double bonds .

Research Implications

  • Analytical Precision : Deuterated compounds like this compound improve accuracy in lipid quantification via MS by offsetting matrix effects .
  • Metabolic Studies : Positional isomers (e.g., sn-1 vs. sn-3 palmitic acid) affect lipase specificity, altering hydrolysis rates and metabolic outcomes .
  • Safety Profiles: Non-hazardous classification (NFPA 0/0/0) aligns with most deuterated glycerols, though storage at -86°C is critical for stability .

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